Cas no 175276-68-3 (5-Methyl-2-(trifluoromethyl)furan-3-carboxamide)
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide
- 3-Furancarboxamide,5-methyl-2-(trifluoromethyl)-
- 5-Methyl-2-(trifluoromethyl)-3-furamide
- HMS565C07
- BUTTPARK 96\50-41
- DTXSID60379628
- MFCD00276988
- AKOS006229011
- NXCKENOPYUWPSU-UHFFFAOYSA-N
- CCG-43805
- CS-0328510
- PS-6698
- Maybridge1_008323
- FT-0620600
- 5-methyl-2-(triluoromethyl)uran-3-carboxamide
- 175276-68-3
- SCHEMBL420546
- CHEBI:194886
- SR-01000633694-1
- 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide97%
- 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide 97%
- DB-044167
-
- MDL: MFCD00276988
- Inchi: 1S/C7H6F3NO2/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h2H,1H3,(H2,11,12)
- InChI Key: NXCKENOPYUWPSU-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(N)=O)C=C(C)O1)(F)F
Computed Properties
- Exact Mass: 193.03500
- Monoisotopic Mass: 193.03506292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 56.2Ų
Experimental Properties
- Melting Point: 120-123°C
- PSA: 56.23000
- LogP: 2.40600
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC5436-250mg |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | 97% | 250mg |
£95.00 | 2024-05-24 | |
| Apollo Scientific | PC5436-1g |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | 97% | 1g |
£250.00 | 2024-05-24 | |
| Chemenu | CM369613-1g |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | 95%+ | 1g |
$293 | 2023-03-07 | |
| Ambeed | A270940-1g |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | 95+% | 1g |
$295.0 | 2024-04-22 | |
| Key Organics Ltd | PS-6698-5mg |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | PS-6698-1mg |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | PS-6698-50mg |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | PS-6698-10mg |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | PS-6698-1g |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | >90% | 1g |
£290.00 | 2025-02-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-256933-50mg |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide, |
175276-68-3 | 50mg |
¥241.00 | 2023-09-05 |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide Suppliers
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide
Introduction to 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide (CAS No. 175276-68-3)
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 175276-68-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic amide derivative features a unique structural framework that has garnered considerable attention due to its potential applications in medicinal chemistry and agrochemical development. The presence of both a methyl group and a trifluoromethyl substituent on the furan ring imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The structural motif of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide consists of a furan ring, which is an oxygen-containing heterocycle, substituted with a methyl group at the 5-position and a trifluoromethyl group at the 2-position. The carboxamide functionality at the 3-position further enhances its reactivity and functionality, enabling diverse chemical transformations. Such structural features are often exploited in drug discovery pipelines to modulate binding affinity, metabolic stability, and pharmacokinetic profiles.
In recent years, there has been growing interest in exploring the pharmacological potential of furan-based derivatives. The electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution across the molecule, which can be leveraged to optimize interactions with biological targets. Additionally, the amide group provides a site for further derivatization, allowing chemists to fine-tune molecular properties such as solubility, bioavailability, and target specificity.
One of the most compelling aspects of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide is its utility as a building block in synthetic chemistry. The compound’s versatility has been demonstrated in several studies where it has been employed to construct more complex scaffolds with enhanced biological activity. For instance, researchers have utilized this intermediate to develop novel inhibitors targeting enzyme-catalyzed reactions relevant to metabolic pathways. The trifluoromethyl group, in particular, is known to improve binding interactions by increasing lipophilicity and reducing metabolic degradation.
Recent advancements in computational chemistry have further highlighted the importance of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide in drug design. Molecular modeling studies have shown that this compound can effectively interact with specific amino acid residues in protein targets, suggesting its potential as an allosteric modulator or competitive inhibitor. Such insights have guided experimental efforts toward optimizing lead compounds for therapeutic applications.
The agrochemical sector has also recognized the value of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide as a precursor for developing novel pesticides and herbicides. The structural features of this compound contribute to its ability to disrupt essential biological processes in pests while maintaining selectivity toward crops. This balance is critical for sustainable agricultural practices, where efficacy must be balanced with environmental safety.
In conclusion, 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide (CAS No. 175276-68-3) represents a promising compound with diverse applications across pharmaceuticals and agrochemicals. Its unique structural attributes, coupled with recent advancements in synthetic and computational methodologies, position it as a key intermediate in the development of next-generation bioactive molecules. Continued research into this compound is likely to yield further insights into its potential as a therapeutic agent or crop protection chemical.
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